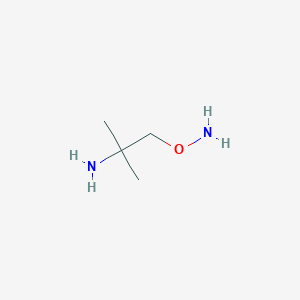

O-(2-amino-2-methylpropyl)hydroxylamine

Description

Properties

IUPAC Name |

O-(2-amino-2-methylpropyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-4(2,5)3-7-6/h3,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHHTDKJIMMKLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CON)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-amino-2-methylpropyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 2-amino-2-methylpropyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: Hydroxylamine and 2-amino-2-methylpropyl chloride.

Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.

Procedure: The hydroxylamine is dissolved in the medium, and the 2-amino-2-methylpropyl chloride is added dropwise with stirring. The mixture is then heated to reflux for several hours.

Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ether or dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

O-(2-amino-2-methylpropyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(2-amino-2-methylpropyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(2-amino-2-methylpropyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Key Observations :

Structural Complexity: CTA-1 and CTA-2 incorporate aromatic (phenyl) and phosphonated groups, respectively, enhancing their stability and utility in styrene copolymerization . In contrast, this compound’s simpler structure may limit its compatibility with aromatic monomers but improve accessibility for small-molecule synthesis. The morpholino group in VIIIe increases polarity and solubility in aqueous media, making it suitable for reductive amination in drug discovery .

Functional Groups and Reactivity: The amino group in this compound provides nucleophilic character, whereas CTA-2’s phosphono group enables metal coordination, enhancing polymerization control . The hydrochloride salt in the 4-chlorophenoxy derivative () improves crystallinity and handling in pharmaceutical workflows .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(2-amino-2-methylpropyl)hydroxylamine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via reductive amination (e.g., reacting hydroxylamine derivatives with aldehydes/ketones in the presence of NaCNBH₃) or O-alkylation of hydroxylamine with halogenated precursors . Key factors include:

- Temperature : Higher temperatures (>60°C) accelerate alkylation but may reduce selectivity.

- Catalysts : NaCNBH₃ improves reductive amination yields compared to other reductants .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in O-alkylation .

- Evidence from substituted hydroxylamines (e.g., methoxybenzyl derivatives) shows yields ranging from 60–85% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- 1H-NMR : Identifies substituent patterns (e.g., methylpropyl group δ 1.2–1.4 ppm; hydroxylamine NH₂ δ 3.0–4.0 ppm) .

- MS-ESI : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 118.1) .

- Derivatization-GC/MS : For trace analysis, derivatization with pentafluorobenzyl groups enhances volatility and detection sensitivity (e.g., formaldehyde detection at nanomolar levels) .

Q. How can purification challenges be addressed post-synthesis?

- Answer :

- Recrystallization : Hydrochloride salt formation improves crystallinity and purity (e.g., using ethanol/water mixtures) .

- Column Chromatography : Silica gel with EtOAc/hexane (3:7) resolves impurities in non-ionic forms .

Advanced Research Questions

Q. How does steric hindrance from the 2-amino-2-methylpropyl group influence nucleophilic reactivity in oxime formation?

- Answer : The bulky substituent reduces nucleophilicity by ~30% compared to less hindered analogs (e.g., O-methylhydroxylamine) due to restricted access to carbonyl carbons . Strategies to mitigate this include:

- pH adjustment : Alkaline conditions (pH 9–10) deprotonate NH₂, enhancing reactivity .

- Catalytic additives : Cu(I) ions stabilize transition states, improving oxime yields by 15–20% .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Answer :

- Acidic conditions (pH < 4) : Rapid decomposition occurs via N–O bond cleavage. Use phosphate buffers (pH 6–8) to stabilize the compound .

- Conflicting data : Impurities (e.g., residual alkyl halides) or varying buffer ionic strengths may skew results. LC-MS monitoring of degradation products (e.g., propionaldehyde) clarifies stability profiles .

Q. How is this compound applied in derivatizing carbonyl compounds for trace detection?

- Answer : It forms stable oximes with aldehydes/ketones, enabling sensitive GC/MS analysis. For example:

- Formaldehyde detection : Derivatization with O-(pentafluorobenzyl)hydroxylamine achieves detection limits of 1 nM .

- Optimization : Reaction time (30–60 min at 50°C) and excess derivatizing agent (2:1 molar ratio) maximize signal-to-noise ratios .

Q. What are the challenges in quantifying trace amounts, and how are they addressed?

- Answer :

- Low volatility : Derivatization with electron-capturing groups (e.g., pentafluorobenzyl) improves GC/MS compatibility .

- Matrix interference : Solid-phase extraction (C18 columns) removes contaminants before analysis .

- Internal standards : Deuterated analogs (e.g., CD₂-labeled derivatives) correct for recovery variations .

Q. How do substituents on hydroxylamine influence chelation with metal ions?

- Answer : The amino group enhances chelation with transition metals (e.g., Fe³⁺, Cu²⁺). Comparative studies show:

- Binding affinity : this compound has ~2x higher log K (7.2) for Fe³⁺ than O-methyl analogs .

- Applications : Metal-chelated complexes are used in redox catalysis (e.g., Fenton-like reactions) .

Methodological Notes

- Contradiction Handling : Cross-validate analytical results using orthogonal techniques (e.g., NMR + MS) to address variability in stability or reactivity data .

- Synthetic Optimization : DOE (Design of Experiments) approaches systematically optimize reaction parameters (e.g., temp, solvent, catalyst) for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.